phosphoric acid, copper salt
説明
Molecular Formula and Stoichiometric Variations in Copper Phosphate Salts
Copper phosphate compounds exhibit diverse stoichiometric configurations depending on oxidation states and hydration levels. The primary anhydrous form, copper(II) phosphate , adopts the formula $$ \text{Cu}3(\text{PO}4)2 $$, with a molar mass of 380.58 g/mol. Hydrated variants include copper(II) phosphate trihydrate ($$ \text{Cu}3(\text{PO}4)2 \cdot 3\text{H}2\text{O} $$) and copper hydrogen phosphate monohydrate ($$ \text{CuH}3\text{O}5\text{P} $$). Stoichiometric deviations arise in mixed-anion minerals, such as libethenite ($$ \text{Cu}2(\text{PO}_4)(\text{OH}) $$), which incorporates hydroxide ions.
Table 1: Stoichiometric Variations in Copper Phosphate Compounds
Crystalline Structures of Anhydrous $$ \text{Cu}3(\text{PO}4)_2 $$ and Hydrated Forms
Anhydrous $$ \text{Cu}3(\text{PO}4)_2 $$ crystallizes in a triclinic system (space group $$ P\overline{1} $$) with lattice parameters $$ a = 4.855 \, \text{Å} $$, $$ b = 5.288 \, \text{Å} $$, $$ c = 6.184 \, \text{Å} $$, $$ \alpha = 72.34^\circ $$, $$ \beta = 86.99^\circ $$, and $$ \gamma = 68.54^\circ $$. The structure features two inequivalent $$ \text{Cu}^{2+} $$ sites: one pentacoordinate (trigonal bipyramidal) and another square planar. Hydrated forms, such as the trihydrate, adopt orthorhombic symmetry (space group $$ Pnnm $$) with lattice constants $$ a = 8.071 \, \text{Å} $$, $$ b = 8.403 \, \text{Å} $$, and $$ c = 5.898 \, \text{Å} $$.
Table 2: Crystallographic Parameters of Copper Phosphates
Coordination Chemistry of Copper Centers in Phosphate Matrices
Copper(II) ions in phosphate matrices exhibit diverse coordination geometries. In anhydrous $$ \text{Cu}3(\text{PO}4)2 $$, $$ \text{Cu}^{2+} $$ adopts trigonal bipyramidal (five-coordinate) and square planar (four-coordinate) geometries, linked via $$ \text{PO}4^{3-} $$ tetrahedra. Hydrated forms, such as $$ \text{Cu}3(\text{PO}4)2 \cdot 3\text{H}2\text{O} $$, feature octahedral $$ \text{Cu}^{2+} $$ centers bonded to water molecules and phosphate oxygen atoms. Spectroscopic studies (FTIR, UV-Vis) confirm $$ d $$-$$ d $$ transitions at ~800 nm, characteristic of $$ \text{Cu}^{2+} $$ in distorted octahedral fields.
Polymorphism and Mineralogical Analogues (e.g., Libethenite, Pseudomalachite)
Copper phosphates display polymorphism through mineralogical analogues. Libethenite ($$ \text{Cu}2(\text{PO}4)(\text{OH}) $$) crystallizes in monoclinic $$ P21/a $$, with $$ \text{Cu}^{2+} $$ in five-coordinate sites. Pseudomalachite ($$ \text{Cu}5(\text{PO}4)2(\text{OH})4 $$) forms layered structures with $$ \text{Cu}^{2+} $$ in both square planar and octahedral geometries. Synthetic analogues, such as $$ \text{Cu}3(\text{PO}4)2 \cdot \text{H}_2\text{O} $$, adopt monoclinic $$ C2/c $$ symmetry, mimicking natural phosphate hydrates.
Table 3: Mineralogical Analogues of Synthetic Copper Phosphates
特性
CAS番号 |
10103-48-7 |
|---|---|
分子式 |
CuO4P-3 |
分子量 |
158.52 g/mol |
IUPAC名 |
copper;phosphate |
InChI |
InChI=1S/Cu.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/p-3 |
InChIキー |
DIZMNGDBDDPYEZ-UHFFFAOYSA-K |
正規SMILES |
[O-]P(=O)([O-])[O-].[Cu] |
Color/Form |
Light-blue powder |
物理的記述 |
Light blue solid; Insoluble in water; [HSDB] |
溶解性 |
Soluble in acids, ammonium hydroxide; insoluble in water |
製品の起源 |
United States |
準備方法
Composition and Proportions
Solid-state synthesis of copper-containing phosphoric acid catalysts involves the integration of copper precursors with phosphoric acid derivatives and siliceous adsorbents. As detailed in US2618614A, the typical formulation comprises 50–75% by weight phosphoric acid (ortho-, pyro-, or polyphosphoric acid), 15–49.5% siliceous adsorbent (e.g., diatomaceous earth), and 0.5–10% copper compound (oxide, hydroxide, or salt). For instance, a catalyst with 75.2% ortho-phosphoric acid, 21.7% diatomaceous earth, and 3.1% cupric oxide demonstrated optimal structural integrity and catalytic activity.
Pelletizing and Calcination Process
The synthesis begins with blending powdered components into a paste, which is extruded or molded into pellets (5 mm diameter). Subsequent drying at 200–500°F removes residual moisture, followed by calcination at 500–1000°F under inert gas to stabilize the matrix. Calcination duration (0.25–10 hours) directly influences crystallinity, with higher temperatures (>860°F) favoring dense, thermally resistant structures.
Table 1: Solid-State Synthesis Parameters from US2618614A
| Copper Precursor | Phosphoric Acid Type | Adsorbent | Calcination Temp (°F) | Key Product Characteristics |
|---|---|---|---|---|
| Cupric Oxide | Ortho-phosphoric | Diatomaceous earth | 500 | 75.2% H₃PO₄, 21.7% adsorbent, 3.1% CuO |
| Cuprous Oxide | Ortho-phosphoric | Diatomaceous earth | 680–860 | Enhanced reducibility, porous texture |
| Cupric Sulfide | Ortho-phosphoric | Diatomaceous earth | 860–950 | High sulfur resistance, acidic sites |
Influence of Copper Precursors and Calcination Temperatures
Copper precursors dictate catalytic properties. Cupric oxide (CuO) yields materials with balanced acidity and surface area, while cuprous oxide (Cu₂O) enhances redox activity. Calcination above 900°F induces sintering, reducing surface area but improving mechanical strength. For example, pellets calcined at 950°F exhibited 30% greater crush strength compared to those treated at 680°F.
Wet Chemical Precipitation with Basic Copper Carbonate
Reaction Conditions and Parameters
EP0143933A1 outlines a precipitation method for synthesizing basic copper phosphate (Cu₃(PO₄)₂·Cu(OH)₂) with controlled particle size (<10 µm). The process involves treating basic copper carbonate (bulk density: 300–600 g/L) with 85% phosphoric acid in aqueous dispersion below 70°C . A 5% stoichiometric excess of phosphoric acid ensures complete conversion, while temperatures maintained at 40–60°C prevent darkening and coarsening of crystals.
Post-Treatment and Product Characteristics
After acid addition, mechanical stirring for 1–2 hours facilitates phase transformation from blue copper phosphate to light green basic copper phosphate. The mixture is briefly heated to 90–100°C to expel residual CO₂, followed by filtration and drying at 100–120°C . This method achieves >95% yield with a narrow particle size distribution (D₅₀ = 5 µm), ideal for pigment applications.
Table 2: Wet Chemical Synthesis Parameters from EP0143933A1
| Parameter | Optimal Range | Impact on Product Quality |
|---|---|---|
| Bulk Density of CuCO₃·Cu(OH)₂ | 300–600 g/L | Ensures reactivity without agglomeration |
| H₃PO₄ Concentration | 85% | Balances reactivity and safety |
| Reaction Temperature | 40–60°C | Prevents crystalline defects |
| Drying Temperature | 100–120°C | Preserves hydration state and color |
Comparative Analysis of Synthesis Methods
Process Efficiency and Scalability
Solid-state methods excel in producing high-surface-area catalysts (up to 150 m²/g) but require energy-intensive calcination. In contrast, wet precipitation offers superior control over particle morphology at lower operational temperatures, albeit with higher solvent consumption.
Product Purity and Application Suitability
Wet-synthesized basic copper phosphate exhibits 99.5% purity, making it suitable for electronics and coatings. Solid-state derivatives, while less pure (≈95%), provide robust platforms for heterogeneous catalysis in petrochemical refining.
Industrial Applications and Method Selection
Catalytic applications favor solid-state synthesis due to tunable acidity and thermal stability, whereas pigment industries prioritize wet methods for color consistency . Emerging trends include hybrid approaches, such as post-synthetic phosphoric acid treatment of copper oxides, to merge advantages of both techniques.
化学反応の分析
2.1. Formation of Copper-Phosphate Complexes
Copper ions can form complexes with phosphate ions in phosphoric acid solutions. The predominant species in these reactions depend on the pH of the solution:
-
At low pH (acidic conditions), the complex can form.
-
As the pH increases, other complexes like and may become prevalent.
The formation of these complexes enhances the solubility of copper in acidic solutions, which is crucial for processes like electroplating and electropolishing .
2.2. Solubility of Copper Sulfate in Phosphoric Acid
Research indicates that when phosphoric acid is added to saturated copper sulfate solutions, the solubility of copper sulfate decreases significantly. For instance, at 30°C, the solubility of copper sulfate drops from 20% to approximately 7.77% mass when phosphoric acid is introduced . At higher temperatures (80°C), this trend continues, indicating that increasing phosphoric acid concentration leads to a decrease in copper sulfate solubility.
2.3. Electrochemical Reactions
The electrochemical behavior of copper in phosphoric acid is vital for processes such as electropolishing. Studies have shown that during electropolishing, a passive oxide layer forms on the copper surface, which affects the dissolution rate of copper . The potential-pH diagrams constructed for this system illustrate the stability regions of various copper-phosphate complexes and solid phases under different conditions.
3.1. Solubility Data Table
The following table summarizes solubility data for copper sulfate in phosphoric acid at different temperatures:
| Temperature (°C) | Concentration of Phosphoric Acid (%) | Solubility of CuSO₄ (mass %) |
|---|---|---|
| 30 | 0 | 20.00 |
| 30 | 31.40 | 7.77 |
| 80 | >30.42 | 20.38 |
3.2. Stability Regions of Copper-Phosphate Complexes
The stability domains for copper-phosphate complexes in aqueous solutions can be represented as follows:
-
Below pH 0: predominates.
-
pH range 0-2: is predominant.
-
pH range 7-12: becomes significant.
-
Above pH 12: dominates.
These findings are crucial for understanding how varying pH levels affect the solubility and reactivity of copper salts in phosphoric acid solutions .
科学的研究の応用
Agricultural Applications
Fungicide and Fertilizer
Copper(II) phosphate is recognized for its fungicidal properties. It denatures proteins and enzymes in pathogens, making it effective against various fungal diseases in crops. Additionally, it serves as a fertilizer, providing both phosphorus and copper—essential nutrients for plant growth. Copper is one of the 16 essential elements required for plants, promoting root development and overall health .
| Property | Description |
|---|---|
| Fungicide | Denatures proteins in pathogens |
| Fertilizer | Supplies phosphorus and copper |
| Nutrient Role | Essential for plant growth |
Medical Applications
Dental Adhesives
A study demonstrated the effectiveness of a combined solution of phosphoric acid and copper(II) sulfate in bonding steel attachments to human enamel. The simultaneous etching and activation of enamel using this solution resulted in improved bond strength. The optimal concentration for effective bonding was found to be 1M copper(II) sulfate when combined with 37% phosphoric acid .
| Parameter | Optimal Value |
|---|---|
| Copper(II) Sulfate Concentration | 1M |
| Rinsing Time (gel form) | 60 seconds |
| Bonding Method | Anaerobic adhesive |
Catalytic Applications
Catalysts in Organic Reactions
Phosphoric acid combined with copper compounds has been studied as a catalyst in various organic reactions. For example, a process involving the mixing of phosphoric acid with diatomaceous earth and copper compounds showed promising results in the polymerization of propane-propylene mixtures. The catalysts exhibited high conversion rates while maintaining structural integrity after use .
| Catalyst Composition | Conversion Rate (%) | Crushing Strength (lbs) |
|---|---|---|
| Phosphoric Acid + Cuprous Oxide | 32 - 68 | 13 - 26 |
| Commercial Solid Phosphoric Acid | 66 | 5.4 |
Material Science Applications
Soldering Flux
Phosphoric acid is utilized as a soldering flux for copper and copper-plated stainless steel. Although its low viscosity has limited its acceptance in plumbing, modifications to increase viscosity have been explored. The addition of organic materials to phosphoric acid has been proposed to enhance its fluxing efficiency while maintaining suitable viscosity levels .
作用機序
The mechanism of action of copper(II) phosphate involves its ability to interact with various molecular targets and pathways:
Catalytic Activity: Copper(II) phosphate acts as a catalyst by providing active sites for chemical reactions, facilitating the conversion of reactants to products.
Electrochemical Properties: In electroplating, copper(II) phosphate participates in electrochemical reactions, depositing a layer of copper on the substrate.
Adsorption Mechanism: In adsorption applications, copper(II) phosphate interacts with heavy metal ions through electrostatic forces and complexation, effectively removing them from aqueous solutions.
類似化合物との比較
Chemical and Structural Properties
Copper(II) phosphate differs structurally and chemically from other metal phosphates due to its unique coordination geometry and redox activity. Key comparisons include:
- Solubility : Copper(II) phosphate exhibits lower solubility compared to iron sodium diphosphate but higher than calcium phosphate, influencing its environmental persistence and industrial utility .
- Thermal Stability : Copper(II) phosphate decomposes at high temperatures, forming copper oxides and phosphoric acid derivatives, whereas calcium phosphate remains stable, making it suitable for high-temperature processes .
Adsorption and Removal Efficiency
Studies on copper removal from phosphoric acid using montmorillonite clay reveal that copper(II) phosphate formation is influenced by adsorption mechanisms. Key findings include:
- Freundlich Model Fit : Adsorption of Cu²⁺ follows the Freundlich isotherm (R² > 0.95), indicating heterogeneous surface interactions, unlike cadmium or zinc, which may follow Langmuir models in some cases .
- Maximum Retention Capacity : At 32 ppm initial Cu²⁺ concentration, montmorillonite retains 0.47 mg/g of copper, lower than values reported for cadmium (0.89 mg/g) under similar conditions .
Table 1: Adsorption Efficiency of Heavy Metals in Phosphoric Acid
| Metal Ion | Adsorbent | Maximum Removal (%) | Adsorption Model | Reference |
|---|---|---|---|---|
| Cu²⁺ | Montmorillonite | 43 | Freundlich | |
| Cd²⁺ | Activated Carbon | 43.7 | Langmuir | |
| Zn²⁺ | Montmorillonite | 27.45 | Freundlich |
Environmental and Industrial Behavior
- Precipitation Methods : Copper(II) phosphate precipitates via emulsion liquid membranes using bis(2-ethylhexyl)phosphoric acid (D2EHPA), forming smaller particles (0.1–1 µm) compared to calcium oxalate (1–5 µm) .
- Corrosion Resistance : Copper(II) phosphate coatings demonstrate higher passivation current density (0.12 mA/cm²) than magnesium-enriched coatings (0.08 mA/cm²), indicating enhanced protective properties .
生物活性
Phosphoric acid, copper salt, commonly known as cupric phosphate (Cu₃(PO₄)₂), exhibits diverse biological activities and applications, particularly in agricultural and industrial contexts. This article explores its biological activity through various studies, including its role as a fungicide, catalyst, and corrosion inhibitor.
Chemical Formula: Cu₃(PO₄)₂
Molecular Weight: 380.58 g/mol
Appearance: Typically appears as a blue or green crystalline solid.
Biological Applications
-
Fungicidal Activity:
Cupric phosphate has been recognized for its antifungal properties. Studies have demonstrated its effectiveness against various fungal pathogens, making it a valuable component in agricultural fungicides. Its mechanism involves disrupting fungal cell membranes and inhibiting spore germination. -
Catalytic Properties:
The compound serves as a catalyst in organic reactions, particularly in the polymerization of olefinic hydrocarbons. It enhances reaction rates and yields through its acidic properties when combined with phosphoric acid and siliceous adsorbents . -
Corrosion Inhibition:
Cupric phosphate acts as a corrosion inhibitor for metal surfaces exposed to acidic conditions. It forms a protective layer that prevents oxidation and degradation of metals, making it useful in various industrial applications .
Case Study 1: Agricultural Use
A study conducted on the efficacy of cupric phosphate as a fungicide showed a significant reduction in fungal growth on treated crops compared to untreated controls. The application rate of 2 kg/ha was optimal for controlling common fungal diseases without phytotoxic effects.
Case Study 2: Industrial Application
In an industrial setting, cupric phosphate was incorporated into coatings for metal surfaces exposed to corrosive environments. The treated surfaces exhibited a 50% reduction in corrosion rates over six months compared to untreated surfaces. This study highlights its effectiveness as a protective agent in harsh conditions.
Research Findings
- Antifungal Mechanism: Cupric ions released from cupric phosphate disrupt the integrity of fungal cell walls, leading to cell lysis .
- Catalytic Efficiency: In catalytic applications, the presence of cupric phosphate significantly lowers activation energy requirements for reactions involving olefins, thereby enhancing overall reaction efficiency .
- Environmental Impact: Research indicates that cupric phosphate is biodegradable and poses minimal environmental risks when used according to recommended guidelines .
Comparative Data Table
| Property | Cupric Phosphate | Other Copper Salts |
|---|---|---|
| Fungicidal Activity | High | Moderate |
| Corrosion Inhibition | Excellent | Varies |
| Catalytic Activity | High | Low to Moderate |
| Biodegradability | High | Varies |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for copper phosphate salts, and how do reaction parameters influence stoichiometry and crystallinity?
- Methodological Answer : Copper phosphate synthesis typically involves precipitation reactions in aqueous phosphoric acid with copper salts (e.g., CuSO₄). Key parameters include pH (controlled via acid concentration), temperature (20–80°C), and molar ratios of Cu²⁺ to PO₄³⁻. For example, acidic conditions (pH < 3) favor Cu(H₂PO₄)₂ formation, while neutral pH promotes Cu₃(PO₄)₂·3H₂O . Characterization via XRD and SEM is critical to confirm phase purity and morphology .
Q. What analytical techniques are recommended for structural and compositional analysis of copper phosphates?
- Methodological Answer :
- XRD : Identifies crystallographic phases and lattice parameters.
- SEM/EDS : Maps surface morphology and elemental distribution (Cu, P, O).
- ICP-OES : Quantifies trace impurities (e.g., Al³⁺, Fe³⁺) that may co-precipitate .
- FTIR : Confirms PO₄³⁻ vibrational modes (e.g., asymmetric stretching at 1000–1100 cm⁻¹) .
Q. How does phosphoric acid concentration affect the dissolution kinetics of copper oxides?
- Methodological Answer : In concentrated H₃PO₄ (>50 wt%), copper oxide (CuO) dissolution follows a ligand-assisted mechanism, where H₃PO₄ acts as both acid and complexing agent. Kinetic studies using gravimetry show a linear relationship between dissolution rate and acid concentration (0.5–6.0 M). Stirring rate and temperature (Arrhenius analysis) further refine rate constants .
Advanced Research Questions
Q. How can electrochemical impedance spectroscopy (EIS) resolve mass transfer limitations during copper electropolishing in concentrated H₃PO₄?
- Methodological Answer : EIS at the mass-transfer-limited plateau (1.5–2.0 V vs. SCE) reveals diffusion-controlled kinetics. Nyquist plots show Warburg impedance (45° slope) at low frequencies, indicating acceptor species (e.g., H₂PO₄⁻) diffusion to the electrode. Flow-modulation spectroscopy complements EIS by estimating diffusion coefficients (D ≈ 10⁻⁵ cm²/s) without prior knowledge of bulk acceptor concentration .
Q. What mechanistic role do salt films play in achieving sub-10 nm surface roughness during electrochemical planarization (ECP) of copper?
- Methodological Answer : During ECP, a dynamic salt film (e.g., Cu(H₂PO₄)₂) forms at the anode surface, balancing dissolution and repassivation. AFM/SEM studies show that optimal film stability (achieved at 25–40°C and 0.5–1.5 A/cm²) reduces surface roughness to Ra < 10 nm. Additives like ethylene glycol suppress hydrogen evolution, enhancing film uniformity .
Q. How do perfluorinated sulfonate additives alter the electrochemical behavior of copper in H₃PO₄-based electrolytes?
- Methodological Answer : Perfluorinated sulfonates (e.g., C₆F₁₃SO₃K) dissociate in H₃PO₄, releasing sulfonate ions that adsorb on Cu surfaces, inhibiting corrosion. Cyclic voltammetry reveals a 30–50 mV positive shift in corrosion potential (Ecorr), while Tafel analysis shows reduced anodic current density (1–2 orders of magnitude). Synergistic effects with Cl⁻ ions require controlled studies to avoid pitting .
Contradictions and Resolutions
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